molecular formula C8H14O2 B082114 3-Ethoxycyclohexan-1-one CAS No. 13619-73-3

3-Ethoxycyclohexan-1-one

Cat. No.: B082114
CAS No.: 13619-73-3
M. Wt: 142.2 g/mol
InChI Key: PKYLKBLJFGCIGT-UHFFFAOYSA-N
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Description

3-Ethoxycyclohexan-1-one is an organic compound with the molecular formula C8H14O2. It is a cyclic ketone with an ethoxy group attached to the third carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Scientific Research Applications

3-Ethoxycyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

The safety information available indicates that 3-Ethoxycyclohexanone has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycyclohexan-1-one can be synthesized through several methods. One common approach involves the ethylation of cyclohexanone using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 3-ethoxycyclohexene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethoxycyclohexanone oxime using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield 3-ethoxycyclohexanol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: this compound oxime.

    Reduction: 3-Ethoxycyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple cyclic ketone without the ethoxy group.

    3-Methylcyclohexanone: A similar compound with a methyl group instead of an ethoxy group.

    3-Ethoxy-2-cyclohexen-1-one: A related compound with a double bond in the ring.

Uniqueness

3-Ethoxycyclohexan-1-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other cyclohexanones. This functional group enhances its solubility in organic solvents and its ability to participate in various chemical transformations.

Properties

IUPAC Name

3-ethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8-5-3-4-7(9)6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYLKBLJFGCIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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